3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride
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Overview
Description
3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClIN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride typically involves the reaction of 3-iodopyrazole with propan-2-yl chloride and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Produces derivatives with different functional groups replacing the iodine atom.
Oxidation: Yields sulfone derivatives.
Reduction: Results in sulfonamide derivatives.
Scientific Research Applications
3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide
- 3-Iodo-1-propan-2-ylpyrazole-4-sulfone
- 3-Iodo-1-propan-2-ylpyrazole-4-sulfonic acid
Uniqueness
3-Iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide, sulfone, and sulfonic acid counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for designing covalent inhibitors .
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClIN2O2S/c1-4(2)10-3-5(6(8)9-10)13(7,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBONNUGCINDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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